molecular formula C9H17ClO2 B072731 9-Chlorononanoic acid CAS No. 1120-10-1

9-Chlorononanoic acid

Cat. No. B072731
CAS RN: 1120-10-1
M. Wt: 192.68 g/mol
InChI Key: DFJLDESPZKERQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Chlorononanoic acid, also known as 9-Cl-NA, is a chlorinated fatty acid that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a series of chemical reactions and has been found to exhibit various biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 9-Chlorononanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Specifically, 9-Chlorononanoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2 activity, 9-Chlorononanoic acid can reduce inflammation in the body.

Biochemical And Physiological Effects

In addition to its anti-inflammatory and anti-cancer properties, 9-Chlorononanoic acid has been found to exhibit various other biochemical and physiological effects. Studies have shown that this compound can improve glucose metabolism and insulin sensitivity in obese mice. Additionally, 9-Chlorononanoic acid has been found to reduce oxidative stress and improve mitochondrial function in cells.

Advantages And Limitations For Lab Experiments

One advantage of using 9-Chlorononanoic acid in lab experiments is its high purity and stability. This compound can be synthesized in high yields with high purity, making it a reliable compound for scientific research. However, one limitation of using 9-Chlorononanoic acid is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage and other adverse effects, so caution must be taken when using this compound in lab experiments.

Future Directions

There are many potential future directions for research on 9-Chlorononanoic acid. One area of interest is its potential as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of 9-Chlorononanoic acid involves a series of chemical reactions starting with the reaction of nonanoic acid with thionyl chloride to form nonanoyl chloride. This compound is then reacted with sodium chloride to produce 9-chlorononanoyl chloride, which is then hydrolyzed to form 9-Chlorononanoic acid. This method has been optimized to produce high yields of 9-Chlorononanoic acid with high purity.

Scientific Research Applications

9-Chlorononanoic acid has been found to exhibit various therapeutic applications in scientific research. One of the most promising applications is its potential as an anti-inflammatory agent. Studies have shown that 9-Chlorononanoic acid can inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body. Additionally, 9-Chlorononanoic acid has been found to exhibit anti-cancer properties, as it can induce cell death in cancer cells.

properties

CAS RN

1120-10-1

Product Name

9-Chlorononanoic acid

Molecular Formula

C9H17ClO2

Molecular Weight

192.68 g/mol

IUPAC Name

9-chlorononanoic acid

InChI

InChI=1S/C9H17ClO2/c10-8-6-4-2-1-3-5-7-9(11)12/h1-8H2,(H,11,12)

InChI Key

DFJLDESPZKERQH-UHFFFAOYSA-N

SMILES

C(CCCCCl)CCCC(=O)O

Canonical SMILES

C(CCCCCl)CCCC(=O)O

Other CAS RN

1120-10-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.